Ethyl 4-amino-2-fluoro-5-nitrobenzoate
Description
Ethyl 4-amino-2-fluoro-5-nitrobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups at positions 4, 2, and 5, respectively. The ethyl ester group at the carboxyl position distinguishes it from methyl or other alkyl esters. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which enables diverse reactivity, such as reduction of the nitro group to amine intermediates (as seen in analogous syntheses) or participation in hydrogen-bonding networks .
Properties
Molecular Formula |
C9H9FN2O4 |
|---|---|
Molecular Weight |
228.18 g/mol |
IUPAC Name |
ethyl 4-amino-2-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2,11H2,1H3 |
InChI Key |
RISADYSLEFVKMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences Among Analogs
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Ethyl 4-amino-2-fluoro-5-nitrobenzoate | NH₂ (4), F (2), NO₂ (5), COOEt | ~254.2 | Amino, Nitro, Fluoro, Ester |
| Mthis compound | NH₂ (4), F (2), NO₂ (5), COOMe | ~240.2 | Amino, Nitro, Fluoro, Ester |
| Ethyl 4-fluoro-3-nitrobenzoate | F (4), NO₂ (3), COOEt | ~229.2 | Fluoro, Nitro, Ester |
| Ethyl 5-amino-2-chloro-4-fluorobenzoate | NH₂ (5), Cl (2), F (4), COOEt | ~233.6 | Amino, Chloro, Fluoro, Ester |
| Ethyl 4-nitrobenzoate | NO₂ (4), COOEt | ~195.2 | Nitro, Ester |
Key Observations:
- Electronic Effects: The presence of electron-withdrawing groups (NO₂, F) at positions 2 and 5 in the target compound creates a polarized aromatic system, enhancing reactivity toward nucleophilic substitution compared to analogs like Ethyl 4-nitrobenzoate, which lacks fluorine and amino groups .
Physicochemical Properties
Table 2: Predicted Collision Cross Section (CCS) of Methyl Analog (Reference Data)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 215.04627 | 138.4 |
| [M+Na]+ | 237.02821 | 149.4 |
| [M-H]- | 213.03171 | 139.4 |
- Insight : While direct CCS data for the ethyl variant is unavailable, its methyl analog’s CCS values suggest moderate molecular size and polarity. The ethyl group would likely increase CCS due to greater mass and steric bulk.
Hydrogen Bonding and Crystallography
- The amino and nitro groups enable robust hydrogen-bonding networks, as described in Etter’s graph-set analysis . This property is critical in crystal engineering and contrasts with analogs lacking both groups (e.g., Ethyl 4-fluorobenzoate), which rely on weaker van der Waals interactions.
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